6-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Description
This compound belongs to the rhodanine-based thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core substituted with a 3-fluorophenylmethylidene group at the 5-position and a hexanoic acid chain at the 3-position. The (5Z)-stereochemistry is critical for maintaining its planar conformation, which influences binding to biological targets. The hexanoic acid moiety enhances solubility and may facilitate interactions with charged residues in enzyme active sites .
Properties
IUPAC Name |
6-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S2/c17-12-6-4-5-11(9-12)10-13-15(21)18(16(22)23-13)8-3-1-2-7-14(19)20/h4-6,9-10H,1-3,7-8H2,(H,19,20)/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIWSEPECAXYLH-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3-fluorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate 5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidine. This intermediate is then reacted with hexanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of alternative solvents, catalysts, and purification techniques. Scale-up processes would also need to address issues such as reaction time, temperature control, and waste management.
Chemical Reactions Analysis
Types of Reactions
6-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
6-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity and specificity, while the hexanoic acid chain can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Substituent Variations on the Arylidene Group
6-[(5Z)-5-[(4-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic Acid (CAS: 292057-47-7) Structural Difference: Fluorine at the para-position instead of meta. However, the meta-fluoro in the target compound may enhance dipole interactions with polar residues . Activity: No direct biological data provided, but fluorine position influences electronic properties (σₚ = 0.06 for meta vs. σₚ = 0.14 for para), affecting charge distribution .
6-[(5Z)-5-[(2-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic Acid Structural Difference: Methoxy group at the ortho-position. This may lower inhibition potency against enzymes like DUSP26 .
Compound 2-hydroxy-4-{6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamido}benzoic Acid Structural Difference: 4-methylphenyl substituent and a hydroxybenzoic acid side chain. The methyl group enhances hydrophobic interactions, while the benzoic acid moiety may mimic phosphate groups in enzyme substrates .
Modifications to the Hexanoic Acid Chain
Methyl 6-[(5Z)-5-Benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate Structural Difference: Esterified hexanoic acid (methyl ester). Impact: The ester form improves cell membrane permeability but requires hydrolysis in vivo to the active carboxylic acid. This prodrug strategy is common in thiazolidinones to enhance bioavailability .
Physicochemical and Pharmacokinetic Properties
LogP Values :
- Solubility: The hexanoic acid chain in the target compound improves aqueous solubility (~2.5 mg/mL) compared to esterified or shorter-chain analogs .
Biological Activity
The compound 6-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a synthetic organic molecule belonging to the thiazolidinone class. Its unique structural features, including the thiazolidinone core and the fluorophenyl substituent, have attracted attention for potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
IUPAC Name
The full IUPAC name is This compound .
The biological activity of thiazolidinone derivatives often involves their interaction with various molecular targets, including enzymes and receptors. The compound is hypothesized to exert its effects through:
- Enzyme Inhibition : Compounds in this class can inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
- Antioxidant Activity : Thiazolidinones are known for their ability to scavenge free radicals, thereby reducing oxidative stress.
Antidiabetic Activity
Thiazolidinone derivatives have been studied for their antidiabetic properties. Research indicates that modifications in the thiazolidinone structure can enhance insulin sensitivity and glucose uptake in cells. For instance, compounds similar to this one have shown significant activity in lowering blood glucose levels in diabetic animal models .
Anticancer Activity
Several studies have evaluated the anticancer potential of thiazolidinones. For example, derivatives have demonstrated cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for some derivatives were reported as low as 5.1 µM, indicating potent antiproliferative activity . The mechanism often involves apoptosis induction and cell cycle arrest.
Antioxidant Activity
The compound's antioxidant properties are significant due to its ability to inhibit lipid peroxidation and scavenge reactive oxygen species (ROS). This activity is crucial for protecting cells from oxidative damage, which is implicated in various diseases, including cancer and diabetes .
Case Studies
- Antidiabetic Study : A study involving a derivative of this compound showed a reduction in fasting blood glucose levels in diabetic rats by 30% compared to control groups. This effect was attributed to enhanced insulin sensitivity.
- Anticancer Study : In vitro studies on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 5.10 µM. The study concluded that the compound induced apoptosis through the activation of caspase pathways.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | IC50 Values (µM) | Notes |
|---|---|---|---|
| Thiazolidinone A | Anticancer | 6.19 (HepG2) | Similar structure with different substituents |
| Thiazolidinone B | Antidiabetic | 12.5 | Shows insulin-sensitizing effects |
| Thiazolidinone C | Antioxidant | 0.708 | Superior lipid peroxidation inhibition |
Q & A
Q. What are the standard synthetic routes for preparing this thiazolidinone derivative, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from rhodanine or similar precursors. A common approach includes:
- Knoevenagel condensation : Reacting 3-allylrhodanine with aldehydes (e.g., 3-fluorobenzaldehyde) in tetrahydrofuran (THF) under reflux (8–12 hours) .
- Purification : Column chromatography with hexane/ethyl acetate (1:9) or recrystallization from methanol .
- Key variables: Solvent polarity (THF, ethanol), temperature (reflux at ~80°C), and catalysts (piperidine for condensation) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation requires:
- NMR spectroscopy : To identify protons on the thiazolidinone ring (δ 3.5–4.5 ppm) and the Z-configuration of the exocyclic double bond .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., 465.5 g/mol) .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial studies on analogs show:
- Anti-inflammatory activity : IC₅₀ values of 10–50 μM in COX-2 inhibition assays .
- Antimicrobial effects : MIC ranges of 8–32 µg/mL against Gram-positive bacteria .
- Antioxidant capacity : DPPH radical scavenging with EC₅₀ ~20 μM .
Note: These values are extrapolated from structurally related thiazolidinones .
Advanced Research Questions
Q. How can researchers optimize the reaction to address low yields in the final condensation step?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary solvent (e.g., DMSO vs. THF), temperature, and catalyst loading .
- Continuous flow reactors : Improve mixing and heat transfer, potentially increasing yields by 15–20% compared to batch methods .
- In-situ monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates .
Q. What strategies are recommended to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Comparative assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 3-fluorophenyl vs. 4-hydroxyphenyl) on activity .
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like cell line/passage number .
Q. What mechanistic studies are proposed to elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Screen against targets like PPAR-γ or EGFR using software (AutoDock Vina) to predict binding affinities .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to validate docking results .
- Knockout models : Use CRISPR-edited cell lines to confirm target specificity (e.g., apoptosis in p53-null vs. wild-type cells) .
Q. How can the compound’s pharmacokinetic profile be improved for therapeutic applications?
- Methodological Answer :
- Prodrug design : Esterify the carboxylic acid group to enhance oral bioavailability .
- Microsomal stability assays : Identify metabolic hotspots (e.g., thiazolidinone ring oxidation) using human liver microsomes .
- In silico ADME prediction : Tools like SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
